rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
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Overview
Description
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is a chemical compound with the molecular formula C13H18N2O2·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol under basic conditions to form the carbamate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines.
Scientific Research Applications
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis include:
- Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
- Benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate
- Benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
benzyl N-(3-aminocyclopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVONITISEIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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